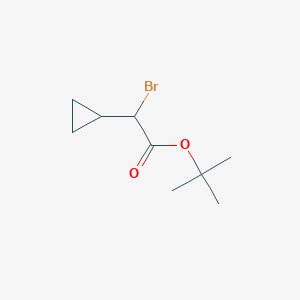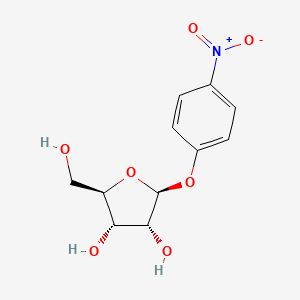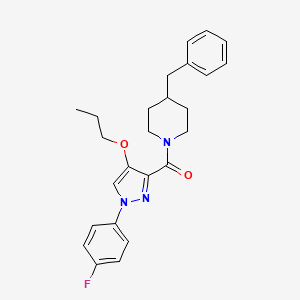![molecular formula C19H22N6O4 B2653076 4-allyl-2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1189968-39-5](/img/structure/B2653076.png)
4-allyl-2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups including an allyl group, an amino group, a carboxamide group, and a tetrahydrotriazoloquinazoline core . These functional groups and the overall structure suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic core . The structure could potentially be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present . For example, the allyl group could potentially undergo reactions such as allylic substitution or oxidation . The amino and carboxamide groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the carboxamide could influence properties like solubility and melting point .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
The synthesis and computer prediction of biological activity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides were explored. This study involved modeling a virtual library of these compounds to identify potential biological activities and acute toxicity. The compounds were synthesized starting from corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. The biological activity prediction suggested potential antineurotic activity, making them promising for treating male reproductive and erectile dysfunction. The compounds were classified as slightly toxic or practically nontoxic based on acute toxicity predictions (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antibacterial and Antimicrobial Properties
Research on novel 1H-1,2,3-triazole-4-carboxamides, including triazoloquinazoline derivatives, has shown promise as antimicrobial agents. These compounds were evaluated for their activities against primary pathogens, including both bacterial and fungal strains. Compounds demonstrated selective antibacterial effects against S. aureus and antifungal activity against pathogenic yeast C. albicans, highlighting their potential as antimicrobial agents with minimal impact on human cell viability (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-amino-2-oxoethyl)-N-butan-2-yl-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-4-8-23-17(28)13-7-6-12(16(27)21-11(3)5-2)9-14(13)25-18(23)22-24(19(25)29)10-15(20)26/h4,6-7,9,11H,1,5,8,10H2,2-3H3,(H2,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEBCESBWTVHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2652995.png)








![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)
![8-Methoxy-6-nitro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2653012.png)
![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)
